2,3'-ANHYDROTHYMIDINE

Description

Historical Context and Significance in Nucleoside Chemistry

The study of nucleoside analogues as potential therapeutic agents gained significant momentum in the latter half of the 20th century. nih.gov Within this context, 2,3'-Anhydrothymidine, also known as cyclothymidine, emerged as a key synthetic precursor. biosynth.com The formation of the anhydro bridge creates a strained oxetane (B1205548) ring fused to the furanose sugar, which facilitates nucleophilic attack at the 3'-position. This reactivity is central to its importance, allowing for the stereospecific introduction of various functional groups, a common challenge in nucleoside synthesis.

A landmark application of this chemistry is the synthesis of 3'-azido-3'-deoxythymidine (AZT, Zidovudine). rsc.org Researchers developed procedures where this compound reacts with nucleophiles like lithium azide (B81097) or sodium azide to open the anhydro ring and introduce the azido (B1232118) group at the 3'-position, yielding AZT, a cornerstone drug in early HIV therapy. rsc.orgepo.org This established this compound as a critical intermediate in the production of antiviral medications. ucl.ac.uk Its utility extends to being a model compound for exploring the fundamental reactivity and chemical transformations of nucleosides.

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound has diversified into several key areas, primarily focused on using it as a scaffold to generate novel nucleoside derivatives for biological evaluation.

Antiviral and Antitumor Agents: The primary research thrust has been the synthesis of antiviral compounds. Beyond AZT, this compound is a precursor for a variety of nucleoside analogues designed to inhibit viral replication, including that of HIV. biosynth.comucl.ac.uk The general class of purine (B94841) and pyrimidine (B1678525) nucleoside analogs, for which this compound is a key starting material, has been investigated for broad antitumor activity, with mechanisms often involving the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.com

Synthesis of Halogenated and Sulfur-Containing Nucleosides: Researchers have developed efficient methods for the direct halogenation of the furanose ring starting from anhydro nucleosides. thieme-connect.com Reacting this compound with α-halo ether reagents allows for the preparation of 2'- or 3'-halo-nucleoside derivatives under mild conditions. thieme-connect.com Furthermore, it serves as a starting point for creating thionucleosides. For instance, treatment with thioacetic acid can produce 3'-S-acetyl-3'-thio-2'-deoxynucleosides, a class of compounds explored for their biological properties. sigmaaldrich.comnacchemical.comscielo.br

Precursors for Modified Oligonucleotides: Derivatives of this compound are instrumental in the synthesis of modified oligonucleotides. These synthetic nucleic acid strands, incorporating alterations like 3'-S-phosphorothiolate (3'-sp) linkages, are used to study nucleic acid structure, function, and their interactions with proteins. liverpool.ac.uk

Development of Novel Synthetic Methodologies: The unique reactivity of this compound continues to be exploited in the development of new synthetic strategies. For example, its reaction with tetrazole salts has been studied, leading to the formation of 3'-(tetrazole-2'-yl)-3'-deoxythymidines. sigmaaldrich.comclockss.org This line of research expands the toolbox available to medicinal chemists for creating diverse libraries of nucleoside analogues.

Table 2: Selected Derivatives of this compound and Their Research Applications

| Derivative | Synthetic Precursor(s) | Research Application | References |

|---|---|---|---|

| 3'-Azido-3'-deoxythymidine (AZT) | This compound, Lithium azide | Antiviral agent (Anti-HIV) | rsc.orgepo.org |

| 3'-S-Acetyl-3'-thio-2'-deoxynucleosides | This compound, Thioacetic acid | Intermediate for sulfur-containing nucleosides | sigmaaldrich.comnacchemical.com |

| 5'-Derivatives of 3'-(tetrazole-2'-yl)-3'-deoxythymidines | 5'-Benzoyl-2',3'-anhydrothymidine, Tetrazole salts | Synthesis of novel nucleoside analogues | sigmaaldrich.comclockss.org |

| 2'- or 3'-Halo-nucleoside derivatives | This compound, α-Halo ether reagents | Intermediates for various modified nucleosides | thieme-connect.com |

| Phosphoramidate (B1195095) derivatives | This compound (as part of a multi-step synthesis) | Probing mechanisms for anti-HIV compounds | ucl.ac.uk |

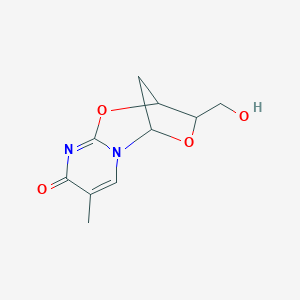

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(7(4-13)15-8)16-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSNHEYOIASGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3CC(C(O3)CO)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936178 | |

| Record name | 3-(Hydroxymethyl)-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783474 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15981-92-7 | |

| Record name | NSC144601 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Hydroxymethyl)-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,3 Anhydrothymidine

Strategies for 2,3'-ANHYDROTHYMIDINE Synthesis

The formation of the anhydro bridge between the C2 oxygen of the pyrimidine (B1678525) base and the C3' position of the sugar moiety is the key step in synthesizing this compound from its parent nucleoside, thymidine (B127349). This transformation requires the activation of the 3'-hydroxyl group to facilitate an intramolecular nucleophilic attack.

Intramolecular Ring Formation Techniques (e.g., using DBU)

Intramolecular cyclization is a cornerstone of this compound synthesis. This process typically involves converting the 3'-hydroxyl group into a good leaving group, followed by treatment with a base to induce ring closure.

One documented method utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic strong base, to promote the formation of the intramolecular ring. researchgate.net In this approach, a suitable precursor, such as a thymidine derivative with a leaving group at the 3'-position (e.g., a tosylate or mesylate), is treated with DBU. The base abstracts the proton from the N3 position of the thymine (B56734) ring, generating an anion that then acts as an internal nucleophile, attacking the C3' position and displacing the leaving group to form the anhydro bridge.

Another prominent technique involves the Mitsunobu reaction. This reaction allows for the direct conversion of the 3'-hydroxyl group of a protected thymidine derivative into the anhydro structure. The mechanism involves the activation of the 3'-hydroxyl group by reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3), followed by an intramolecular Sₙ2 attack from the C2-carbonyl oxygen of the thymine base. This conveniently forms the activated 2,3'-anhydro linkage in a single step with the desired inversion of stereochemistry at the 3' position.

Reagents and Conditions in Anhydronucleoside Formation

Various reagents and conditions have been developed to efficiently synthesize this compound. A notable one-step procedure involves heating thymidine with an excess of diphenyl sulphite in a dimethylacetamide solution. rsc.org This method provides a direct route from the parent nucleoside to the anhydronucleoside.

The selection of reagents is critical for achieving high yields and minimizing side products. The table below summarizes a key synthetic method.

| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |

| Thymidine | Diphenyl sulphite | Dimethylacetamide | Heating | ~65% | rsc.org |

Regioselective Synthesis Approaches

The synthesis of this compound is inherently regioselective due to the specific reactivity of the thymidine molecule. The strategies employed are designed to favor the formation of the anhydro bridge between the C2 and C3' positions over other potential cyclization products (e.g., 2,5'-anhydro derivatives).

This regioselectivity is primarily controlled by two factors:

Proximity: The C2-carbonyl oxygen of the pyrimidine base is spatially well-positioned to attack the C3' position of the sugar ring once it is activated.

Reactivity: The secondary 3'-hydroxyl group is often more sterically accessible for activation compared to the primary 5'-hydroxyl group, which can be selectively protected if necessary.

In methods starting from thymidine, a leaving group is intentionally introduced at the 3'-position. The subsequent intramolecular Sₙ2 attack by the C2-oxygen is favored, leading specifically to the formation of the 2,3'-anhydro linkage. This controlled activation and cyclization pathway ensures that the desired regioisomer is the major product.

Derivatization of this compound

The chemical utility of this compound stems from the strained three-membered oxetane-like ring, which is susceptible to attack by various nucleophiles. This reactivity allows for the introduction of a wide range of functional groups at the 3'-position of the sugar moiety.

Nucleophilic Ring Opening Reactions

The core of this compound's reactivity lies in nucleophilic ring-opening reactions. The strained C3'-O bond is readily cleaved by nucleophiles, which attack the C3' carbon. This reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the C3' center and the regeneration of a hydroxyl group at the C2 position of the pyrimidine ring (after tautomerization). This stereospecificity is crucial for the synthesis of stereochemically defined nucleoside analogues. Besides azides, other nucleophiles such as thioacetate (B1230152) can be used; for instance, reacting this compound with thioacetic acid can produce 3'-S-acetyl-3'-thio-2'-deoxynucleosides. sigmaaldrich.comsigmaaldrich.com

A historically significant and widely utilized derivatization of this compound is its reaction with an azide (B81097) source to introduce an azido (B1232118) (N₃) group at the 3'-position. This transformation is a key step in the chemical synthesis of the antiretroviral drug Zidovudine, also known as Azidothymidine (AZT).

The ring-opening is typically achieved by treating this compound with an azide salt, such as lithium azide, in a polar aprotic solvent like dimethylformamide (DMF). rsc.org The azide ion acts as the nucleophile, attacking the C3' carbon and opening the anhydro ring. This process stereospecifically installs the azido group with the correct configuration required for the biological activity of AZT.

The table below outlines this critical transformation.

| Reactant | Reagent | Product | Significance | Reference |

| This compound | Lithium Azide (LiN₃) | 3'-Azido-3'-deoxythymidine (AZT) | Key precursor in AZT synthesis | rsc.org |

This specific nucleophilic ring-opening reaction underscores the importance of this compound as a strategic intermediate in medicinal chemistry.

Sugar Moiety Modifications

The sugar portion of nucleosides is a primary target for modifications aimed at altering their properties. nih.govresearchgate.net this compound serves as a key starting material for several significant modifications of the furanose ring beyond simple nucleophilic opening.

One important transformation is the conversion of this compound into 2',3'-didehydro-3'-deoxythymidine (d4T). This elimination reaction, which creates a double bond within the sugar ring, can be achieved by treating this compound with reducing agents like sodium metal in a mixture of hexamethylphosphoramide (B148902) (HMPA) and tetrahydrofuran (B95107) (THF). researchgate.net The resulting unsaturated nucleoside is a significant compound in its own right. The anhydro-bridge is thus a versatile functional group that enables access not only to addition products but also to elimination products, further diversifying the range of accessible sugar-modified nucleosides. eurekaselect.comdntb.gov.ua

Base Moiety Modifications

While the reactivity of this compound is dominated by the strained sugar-base anhydro linkage, modifications to the thymine base are also possible. wikipedia.org The most studied reactions in this context are alkylations, which can occur at the nitrogen atoms of the pyrimidine ring. Specifically, the N3 position of the thymine moiety can be targeted. acs.org This type of modification often occurs in competition with reactions on the sugar moiety or other heteroatoms on the base, as discussed in the subsequent section on alkylation studies. Enzymatic hypermodifications of thymidine bases are known to occur in the DNA of certain bacteriophages, but these complex biological pathways are distinct from the direct chemical transformations of the this compound molecule. nih.gov

Alkylation Studies (e.g., N- versus O-Alkylation)

The alkylation of this compound presents a case of competing reactivity between the nitrogen and oxygen atoms of the thymine base, specifically N3- versus O-alkylation. acs.orgrsc.org Treatment of this compound with powerful alkylating agents such as ethyl triflate leads to the formation of pyrimidinium salts. acs.orgacs.org

Detailed studies have shown that both N3- and O4-alkylation can occur. The resulting products are highly reactive intermediates. For example, the N3-ethylated pyrimidinium salt of this compound can subsequently react with nucleophiles like the azide ion. This reaction proceeds via the opening of the anhydro ring to yield 3'-azido-3'-deoxy-N3-ethylthymidine, demonstrating that modification of the base can be followed by a transformation of the sugar moiety. acs.orgacs.org This competition between N- and O-alkylation is a known phenomenon in the chemistry of pyrimidine nucleosides. nih.gov

Table 3: Products from Alkylation of this compound

| Alkylating Agent | Initial Product | Subsequent Reaction with Azide Ion | Final Product | Reference |

|---|---|---|---|---|

| Ethyl triflate | N3-Ethyl-2,3'-anhydrothymidinium triflate | Yes | 3'-Azido-3'-deoxy-N3-ethylthymidine | acs.org |

| Ethyl triflate | O4-Ethyl-2,3'-anhydrothymidinium triflate | Yes | 3'-Chloro-3'-deoxy-O4-ethylthymidine* | acs.org |

\Product formed after workup with chloride ions.*

Radiochemical Synthesis Applications

This compound is a valuable precursor for the synthesis of radiolabeled nucleoside analogues used in imaging techniques like Positron Emission Tomography (PET). The ability to convert this compound into derivatives bearing a good leaving group (such as a halogen or a nosylate) at the 3'-position is key to this application. thieme-connect.com

These 3'-substituted derivatives are excellent precursors for radiofluorination to produce tracers like 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT). The synthesis involves a nucleophilic substitution reaction where the leaving group at the 3'-position is displaced by the positron-emitting radionuclide [¹⁸F]fluoride. nih.gov The anhydro-ring strategy provides an efficient route to the necessary precursors for the automated, high-yield radiochemical synthesis of these important diagnostic agents. dntb.gov.uanih.gov

Role in Radiolabeled Nucleoside Precursors (e.g., [18F]FLT)

This compound serves as a critical precursor in the synthesis of the positron emission tomography (PET) tracer 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT). This tracer is valuable for imaging cellular proliferation in vivo. The rigid anhydro bridge between the 2-position of the pyrimidine base and the 3'-position of the sugar moiety makes the 3'-carbon an electrophilic center, susceptible to nucleophilic attack by the [¹⁸F]fluoride ion. This reaction opens the anhydro ring and incorporates the fluorine-18 (B77423) isotope at the 3'-position, a key step in forming [¹⁸F]FLT.

To enhance the efficiency and selectivity of the radiofluorination reaction, the 5'-hydroxyl group of this compound is typically protected. A common protecting group used for this purpose is the 4,4'-dimethoxytrityl (DMT) group, forming 5'-O-(4,4'-dimethoxytrityl)-2,3'-anhydrothymidine. This protected precursor has been successfully used in the synthesis of [¹⁸F]FLT. akjournals.com

The radiosynthesis involves a two-step process: nucleophilic fluorination followed by acidic hydrolysis to remove the protecting group. The labeling of 5'-O-(4,4'-dimethoxytrityl)-2,3'-anhydrothymidine with [¹⁸F]fluoride is typically carried out in a polar aprotic solvent at an elevated temperature. akjournals.com Following the successful incorporation of the [¹⁸F]fluoride, the DMT protecting group is removed by treatment with an acid, such as hydrochloric acid (HCl), to yield the final product, [¹⁸F]FLT. akjournals.comiaea.org

Detailed research findings on the synthesis of [¹⁸F]FLT using a this compound precursor are presented in the table below. The data highlights the reaction conditions and resulting yields from different studies.

Table 1: Synthesis of [¹⁸F]FLT using 5'-O-(4,4'-dimethoxytrityl)-2,3'-anhydrothymidine Precursor

| Solvent | Temperature (°C) | Reaction Time (min) | Radiochemical Yield (%) | Purification Method | Reference |

|---|---|---|---|---|---|

| DMF or DMSO | 160 | 30 | ~20% | HPLC | akjournals.com |

The choice of solvent and reaction temperature significantly influences the radiochemical yield. Studies have shown that polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at a temperature of 160°C can provide radiochemical yields of nearly 20% within 30 minutes. akjournals.com The subsequent hydrolysis of the DMT group is efficiently completed with 1N HCl at 50°C within 10 minutes without significant loss of product. akjournals.com Another study reported a synthesis at 160°C for 15 minutes, followed by hydrolysis at 100°C for 10 minutes, resulting in a decay-uncorrected radiochemical yield of 8.18 ± 1.54% and a high radiochemical purity of 97.93 ± 1.48% after purification using a single Alumina-N cartridge. iaea.org

Structural Characterization and Conformational Analysis of 2,3 Anhydrothymidine and Its Analogs

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity and elucidating the structural details of 2,3'-Anhydrothymidine. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the precise structure of this compound. The formation of the anhydro bridge between the 2' and 3' positions of the sugar moiety creates a strained and rigid ring system, which results in distinctive chemical shifts in the ¹H and ¹³C NMR spectra. liverpool.ac.uk The presence of the anhydro bridge can be confirmed by characteristic signals for the sugar protons, particularly H1', H2', and H3'. vulcanchem.com For instance, in analogous anhydronucleosides, the H1' proton typically appears at a chemical shift (δ) between 6.1 and 6.3 ppm, while the H2' and H3' protons show coupled doublets around 4.8–5.2 ppm due to the rigid configuration. vulcanchem.com Certificates of analysis for commercial samples of this compound and its derivatives, such as 5'-O-Benzoyl-2,3'-anhydrothymidine, routinely include ¹H-NMR spectra to verify their identity. nucmedcor.comabx.de

Table 1: Representative ¹H NMR Spectral Data for Anhydronucleoside Structures

| Proton | Typical Chemical Shift (δ, ppm) | Rationale for Shift |

|---|---|---|

| H1' | 6.1 - 6.3 | Deshielding effect of the pyrimidine (B1678525) base and sugar conformation. |

| H2'/H3' | 4.8 - 5.2 | Significant downfield shift due to the strained anhydro bridge. vulcanchem.com |

Note: Data are representative of anhydronucleoside structures and serve to illustrate the impact of the anhydro bridge on the NMR spectrum.

Mass Spectrometry (MS) in Structural Confirmation

Mass spectrometry is employed to confirm the molecular weight of this compound and to study its fragmentation patterns, further validating its structure. The molecular formula of this compound is C₁₀H₁₂N₂O₄, corresponding to a molecular weight of 224.22 g/mol . MS analysis confirms this molecular weight, and high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Fragmentation patterns in MS can also offer structural clues, often involving the cleavage of the glycosidic bond or fragmentation of the sugar ring. msu.edu

Crystallographic Studies for Three-Dimensional Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of molecules in their solid state. nih.gov Studies on this compound and its derivatives have leveraged this technique to understand the precise spatial arrangement of atoms, bond lengths, bond angles, and conformational features. liverpool.ac.uktandfonline.com

Insights into Intermolecular Interactions in Crystal Lattices

The arrangement of molecules in a crystal lattice is dictated by a network of intermolecular interactions. numberanalytics.com In the crystal structure of nucleoside analogs, these interactions typically include hydrogen bonding, van der Waals forces, and π-π stacking interactions between the pyrimidine bases. For this compound, the thymine (B56734) base can act as both a hydrogen bond donor (at N3-H) and acceptor (at the C2 and C4 carbonyl oxygens). The 5'-hydroxyl group is also a key site for hydrogen bonding. nih.gov These interactions create a stable, tightly packed three-dimensional lattice. mdpi.com The specific patterns of these interactions influence the crystal's physical properties.

Analysis of Conformational Features (e.g., Glycosidic Bond Conformation, Sugar Pucker)

The rigid 2',3'-anhydro linkage severely restricts the conformational flexibility of the furanose ring. vulcanchem.com This has significant consequences for the two key conformational parameters of a nucleoside: the sugar pucker and the glycosidic bond torsion angle (χ).

Sugar Pucker : The conformation of the five-membered sugar ring is described by its pucker. x3dna.org While typical deoxynucleosides exist in an equilibrium between C2'-endo (South) and C3'-endo (North) conformations, the anhydro bridge locks the sugar into a specific pucker. glenresearch.com X-ray analysis of derivatives of this compound reveals a 2'-endo-3'-exo conformation. tandfonline.comsigmaaldrich.com This constrained conformation is a direct result of the fused ring system.

Glycosidic Bond Conformation : The orientation of the thymine base relative to the sugar ring is defined by the glycosidic bond angle (χ). This can be either anti or syn. semanticscholar.org For pyrimidine nucleosides, the anti conformation is generally favored. Crystallographic studies of 3'-substituted derivatives synthesized from this compound have confirmed that the thymine base adopts an anti conformation. tandfonline.comsigmaaldrich.com

Table 3: Conformational Parameters of this compound Derivatives from Crystallographic Data

| Parameter | Observed Conformation | Reference |

|---|---|---|

| Glycosidic Bond (χ) | anti | tandfonline.comsigmaaldrich.com |

Computational Chemistry in Conformational and Interaction Analysis

Computational chemistry serves as a powerful complement to experimental techniques, providing insights into molecular structure, stability, and intermolecular interactions. openaccessjournals.com Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) can be used to model the structure of this compound. beilstein-journals.orgmit.edu These computational approaches allow for the calculation of the lowest energy conformation, prediction of NMR chemical shifts, and analysis of orbital interactions. For a constrained molecule like this compound, computational models can accurately predict the rigid sugar pucker and the preferred glycosidic bond angle, corroborating experimental findings from NMR and X-ray crystallography. acs.org Furthermore, computational methods can be used to calculate the energies of intermolecular interactions, helping to rationalize the observed crystal packing arrangements. whiterose.ac.uk

Density Functional Theory (DFT) Calculations for Interaction Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely employed in chemistry and materials science to determine molecular properties by using functionals of the spatially dependent electron density. wikipedia.org For nucleoside analogs like this compound, DFT calculations are instrumental in predicting geometries, interaction energies, and electronic properties. sharif.edu

DFT studies can reveal the bioisosteric effects of different substituents on a molecule's structure and how these changes influence interactions with biological targets. researchgate.net For instance, research on 2'-substituted nucleoside analogs has utilized DFT to analyze the potential for steric clashes between the analog and the active site of a target enzyme. researchgate.net Such calculations are vital for structure-activity relationship (SAR) studies, which depend on the nature, position, and electronic effects of substituents. nih.gov

A key application of DFT is the calculation of interaction energetics, such as the binding affinity between a molecule and an ion or another molecule. Studies on thymine, the nucleobase component of this compound, have used DFT to model interactions with various metal ions. These calculations help in understanding the fundamental binding modes and relative bond strengths between the metal ion and the potential donor groups within the nucleobase. sharif.edu The reliability of DFT, particularly with functionals like B3LYP, has been demonstrated in predicting binding energies that are in good agreement with experimental results. sharif.edu

The accuracy of DFT calculations for weak non-covalent interactions, which are critical in biological systems, can be affected by the chosen functional. Errors can arise from the inability of some functionals to accurately describe London dispersion forces. koreascience.kr To address this, dispersion correction methods, such as DFT-D, are often employed. For example, in studies of stacked adenine-thymine pairs, the error in interaction energy calculations was significantly reduced by applying dispersion corrections. koreascience.kr

Below is a table summarizing DFT-calculated interaction energies and charge transfer for the interaction of thymine with different cations, illustrating the type of data generated in such studies.

| Interacting Cation | Binding Site | Interaction Energy (kcal/mol) | Retained Charge on Cation (a.u.) |

| Li+ | O4 | -43.5 | +0.939 |

| Na+ | O4 | -34.8 | +0.949 |

| K+ | O4 | -26.9 | +0.963 |

| Cu+ | O4 | -59.5 | +0.767 |

| Zn2+ | O4, O2 | -193.3 | +1.644 |

Data adapted from DFT/B3LYP/6-311++G(d,p) level of theory calculations on thymine interactions. sharif.edu

These calculations provide quantitative insight into the stability and reactivity of the molecule, guiding the design of new analogs with improved properties. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) is a computer simulation technique used to analyze the physical movements of atoms and molecules over time. researchgate.netwikipedia.org By numerically solving Newton's equations of motion, MD simulations provide a view of the dynamic evolution of a system, offering detailed information on fluctuations and conformational changes in biomolecules. researchgate.netnih.gov This method is particularly valuable for studying the flexibility of molecules and their complexes, which is often crucial for their biological function. researchgate.netmdpi.com

For this compound and its analogs, MD simulations can elucidate their dynamic behavior in solution or when interacting with a biological target, such as a protein or enzyme. These simulations can reveal conformational changes that are not apparent from static crystal structures. nih.gov The insights gained from MD are critical in drug discovery, where understanding the dynamic nature of a ligand binding to its target can inform the design of more effective therapeutic agents. nih.govmdpi.com

MD simulations are frequently used to assess the stability of protein-ligand complexes. nih.gov By simulating the complex over a period of nanoseconds or longer, researchers can observe whether the ligand remains stably bound in the active site and identify the key interactions that maintain the binding mode. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation is often analyzed to determine the stability of the complex. mdpi.com

Furthermore, MD simulations can be used to explore the entire pathway of a ligand binding to a protein, a process that is difficult to capture experimentally. nih.gov These simulations can show the ligand diffusing in the solvent before recognizing and binding to the specific active site on the protein surface. nih.gov This provides an atomic-level understanding of the recognition mechanism. The combination of MD simulations with experimental techniques like NMR spectroscopy can provide a comprehensive picture of a molecule's conformational ensemble and dynamics. mdpi.com

The findings from MD simulations are often summarized by analyzing various parameters over the simulation time. A conceptual table outlining typical analyses from an MD simulation of a ligand-protein complex is provided below.

| MD Simulation Analysis | Description | Typical Insights Gained |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the structural stability of the protein and the ligand's binding pose. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the protein and ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Determines key interactions responsible for binding affinity and specificity. |

| Binding Free Energy (e.g., MM/GBSA) | Estimates the free energy of binding for the ligand-protein complex. | Provides a quantitative measure of binding affinity to rank different ligands. nih.gov |

| Conformational Clustering | Groups similar conformations sampled during the simulation. | Identifies the most populated and potentially bioactive conformations of the ligand. mdpi.com |

Through these detailed analyses, MD simulations offer a powerful approach to understanding the dynamic behavior of this compound and its analogs, complementing static structural data and providing a foundation for rational drug design. nih.gov

Development of 2,3 Anhydrothymidine As a Synthetic Intermediate for Bioactive Nucleoside Analogs

Precursor in the Synthesis of Therapeutically Relevant Nucleoside Analogues

The strained anhydro linkage in 2,3'-anhydrothymidine makes the 3'-carbon atom highly susceptible to nucleophilic attack. This property has been harnessed to synthesize a range of nucleoside analogs with significant therapeutic value.

2',3'-Didehydro-2',3'-dideoxythymidine (d4T) Synthesis Pathways

2',3'-Didehydro-2',3'-dideoxythymidine, commonly known as d4T or stavudine, is a potent antiviral agent. Several synthetic routes to d4T utilize this compound as a key starting material. One approach involves the treatment of 5'-O-trityl-2,3'-anhydrothymidine with sodium in a mixture of hexamethylphosphoramide (B148902) (HMPA) and tetrahydrofuran (B95107) (THF), followed by deprotection to yield d4T. tandfonline.com Another method involves the reaction of this compound with phenylselenide anion, followed by oxidative elimination of the resulting selenide (B1212193) to introduce the 2',3'-double bond. tandfonline.comnucmedcor.com

A notable synthesis of d4T from thymidine (B127349) involves a four-step process where thymidine is first tritylated, then converted to 5'-O-trityl-2,3'-anhydrothymidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3). tandfonline.com This intermediate is then subjected to elimination conditions and subsequent deprotection to afford d4T. tandfonline.com

| Starting Material | Key Reagents | Intermediate | Product | Reference |

| Thymidine | 1. Trityl chloride 2. DEAD, PPh3 3. Na, HMPA-THF 4. 80% HOAc | 5'-O-Trityl-2,3'-anhydrothymidine | d4T | tandfonline.com |

| 2,3'-Anhydro-1-(2-deoxy-5-O-trityl-β-D-furanosyl)thymine | Phenylselenide anion, then oxidation | 3'-Phenylseleno derivative | d4T | tandfonline.comnucmedcor.com |

3'-Azidothymidine (AZT) Synthesis Routes

3'-Azidothymidine (AZT), or zidovudine, was the first drug approved for the treatment of HIV. A common and efficient method for its synthesis involves the nucleophilic opening of the anhydro ring of this compound with an azide (B81097) source. Typically, this compound or its 5'-O-protected derivatives are heated with sodium azide (NaN3) or lithium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield AZT. tandfonline.comrsc.orgtandfonline.com

For instance, heating this compound with sodium azide in DMF provides a direct route to AZT. tandfonline.comtandfonline.com To improve yields and facilitate purification, the 5'-hydroxyl group is often protected, for example, as a trityl or benzoyl ether. ucl.ac.ukgoogle.com The reaction of 5'-O-trityl-2,3'-anhydrothymidine with sodium azide in DMF, followed by acidic removal of the trityl group, is a well-established procedure. ucl.ac.uk Similarly, 5'-O-benzoyl-2,3'-anhydrothymidine can be reacted with alkylammonium azides to produce AZT. google.com

| Precursor | Azide Source | Solvent | Key Conditions | Product | Reference |

| This compound | Sodium Azide | DMF | Heating | AZT | tandfonline.comtandfonline.com |

| 5'-O-Trityl-2,3'-anhydrothymidine | Sodium Azide | DMF | Heating, then acid deprotection | AZT | ucl.ac.uk |

| 5'-O-Benzoyl-2,3'-anhydrothymidine | Alkylammonium azides | Dipolar solvent/1,4-dioxane mixture | 100-110°C | AZT | google.com |

Other Substituted Dideoxynucleoside Analogues

The utility of this compound extends beyond the synthesis of d4T and AZT. It serves as a versatile intermediate for a variety of other 3'-substituted dideoxynucleoside analogues. The reaction of this compound with different nucleophiles allows for the introduction of various functional groups at the 3'-position. For example, reaction with thioacetic acid can produce 3'-S-acetyl-3'-thio-2'-deoxynucleosides. sigmaaldrich.com Furthermore, masked 5'-amino-2,3'-anhydrothymidine nucleotides have been synthesized and subsequently reacted with sodium hydride to form 5'-amino-masked nucleotides of 3'-deoxy-2',3'-didehydrothymidine. soton.ac.uk Nucleophilic attack of an azide on the 2,3'-anhydro-linkage of these masked nucleotides also provides a route to 5'-amino-masked nucleotides of AZT. soton.ac.uk

Role in Prodrug Development Strategies

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. longdom.org This strategy is often employed to overcome limitations of parent drugs, such as poor bioavailability or lack of targeted delivery. nih.gov this compound has played a role in the development of prodrugs of bioactive nucleoside analogs.

Design and Synthesis of Prodrug Forms of Nucleoside Analogs

The synthesis of prodrugs often involves chemical modification of the parent nucleoside analog. nih.gov this compound can be a precursor in multi-step syntheses that ultimately lead to a prodrug form. For example, after the synthesis of AZT from this compound, the resulting AZT can be further modified to create prodrugs. tandfonline.com An example is the synthesis of phosphoramidate (B1195095) derivatives of AZT, which are designed to be more lipophilic and to be converted to the active AZT monophosphate within the cell. ucl.ac.uk

Strategies for Targeted Delivery and Bioactivation Mechanisms

Targeted delivery aims to increase the concentration of a drug at its site of action, thereby enhancing efficacy and reducing systemic toxicity. nih.gov Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors. frontiersin.org While direct use of this compound in targeted delivery systems is not extensively documented, its derivatives are crucial in creating the final prodrug molecules. The bioactivation of many nucleoside analog prodrugs relies on intracellular phosphorylation to the active triphosphate form. mdpi.comscielo.br The design of prodrugs, such as phosphoramidates, aims to bypass the initial, often rate-limiting, phosphorylation step. mdpi.com

Intermolecular Interactions and Biomolecular Recognition of 2,3 Anhydrothymidine Derivatives

Characterization of Non-Covalent Interactions

Non-covalent interactions are fundamental forces that govern the three-dimensional structure of molecules in the crystalline state and mediate their binding to biological targets. peakproteins.com These interactions, which include hydrogen bonds and stacking interactions, are weaker than covalent bonds but collectively contribute significantly to molecular stability and recognition. peakproteins.comnih.gov

Hydrogen bonds are highly directional interactions that occur between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom (the acceptor). mdpi.comddugu.ac.inusp.br In derivatives of 2,3'-Anhydrothymidine, the thymine (B56734) base and the 5'-hydroxyl group of the sugar provide potential sites for hydrogen bonding. The formation of extensive hydrogen-bonding networks is a common feature in the crystal structures of nucleosides and related compounds, dictating their packing and stability. nih.govcore.ac.uk

The primary hydrogen bond donor is the N3-H of the thymine ring, while the carbonyl oxygens at C2 and C4, the ether oxygen of the anhydro bridge, and the 5'-hydroxyl oxygen are potential acceptors. mdpi.com While specific crystallographic studies detailing the complete hydrogen-bonding network for this compound were not prominently found, the potential interactions can be inferred from its structure. In the solid state, these molecules can form dimers through N-H···O interactions or assemble into more complex one-, two-, or three-dimensional networks, often involving solvent molecules. nih.govmpg.de

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

| Functional Group | Atom | Type |

| Thymine | N3-H | Donor |

| Thymine | C2=O | Acceptor |

| Thymine | C4=O | Acceptor |

| Sugar | 5'-OH | Donor/Acceptor |

| Anhydro Bridge | O(3') | Acceptor |

Stacking interactions are non-covalent forces that occur between aromatic or other π-systems. mdpi.com These interactions are crucial for the stability of DNA's double helix and play a significant role in how ligands bind to nucleic acids and proteins. mdpi.comnih.gov The thymine base of this compound is a π-system capable of engaging in stacking interactions. liverpool.ac.uk

Ligand-Biomolecule Interaction Studies

The biological activity of this compound derivatives stems from their ability to interact with and modulate the function of proteins and nucleic acids. The rigid conformation of the sugar ring is a key determinant in these interactions.

Enzyme inhibition is a primary mechanism through which many nucleoside analogues exert their therapeutic effects. egyankosh.ac.inwikipedia.org These inhibitors can bind to the enzyme's active site, preventing the natural substrate from binding (competitive inhibition), or to another site, altering the enzyme's catalytic activity (non-competitive inhibition). wikipedia.orglibretexts.org

Derivatives of this compound have been investigated for their interactions with various enzymes, particularly those involved in viral replication. For instance, 5'-O-Benzoyl-2,3'-anhydrothymidine has been shown to possess immunosuppressive properties and binds to the viral envelope protein of the human immunodeficiency virus (HIV). uzh.ch Furthermore, there is evidence that this compound can inhibit protein synthesis by interfering with the incorporation of amino acids. liverpool.ac.uk

A related compound, 3',5'-Anhydrothymidine , is known to act as an inhibitor of DNA polymerases by competing with natural nucleotides. The efficiency of such inhibition depends on how well the analogue is recognized and bound by the polymerase.

Table 2: Reported Protein Interactions of this compound and Related Derivatives

| Compound | Target Protein/Process | Reported Effect/Interaction Type |

| This compound | Protein Synthesis | Inhibition by interfering with amino acid incorporation. liverpool.ac.uk |

| 5'-O-Benzoyl-2,3'-anhydrothymidine | HIV Envelope Protein | Binding to an isomeric site. uzh.ch |

| 3',5'-Anhydrothymidine | DNA Polymerases | Inhibition. |

These interactions are often studied using techniques like enzyme inhibition kinetics, which determine parameters such as the inhibition constant (Kᵢ) and the type of inhibition. sci-hub.se NMR spectroscopy is another powerful tool used to probe protein-ligand interactions at an atomic level, identifying the binding site and conformational changes upon binding. peakproteins.comlabome.com

The primary targets for many antiviral nucleoside analogues are the processes of DNA and RNA synthesis. These molecules can interact directly with the nucleic acid template or interfere with the function of DNA and RNA polymerases. uni-konstanz.de

A key reported mechanism for This compound is its binding to the ribose sugar of a viral nucleic acid, which prevents the formation of a covalent phosphodiester bond between the 5' hydroxyl group of the incoming nucleotide and the 3' end of the growing chain. liverpool.ac.uk This action effectively terminates DNA chain elongation.

The interaction between a nucleoside analogue and a DNA polymerase is a complex process involving non-covalent interactions between the incoming nucleotide derivative and amino acid residues in the enzyme's active site. mdpi.com The enzyme must recognize and position the analogue correctly for incorporation. embopress.org The rigid structure of this compound, with its fixed sugar pucker, significantly differs from the flexible sugar ring of natural deoxythymidine. This structural constraint can affect its recognition and processing by DNA polymerases, often leading to chain termination. uni-konstanz.de Studies with modified dUTPs have shown that non-covalent interactions between substituents on the nucleobase and the DNA polymerase can significantly decrease the efficiency of DNA synthesis. mdpi.com

Computational Approaches to Molecular Interactions

Computational chemistry provides powerful tools for investigating molecular interactions at an atomic level, offering insights that can be difficult to obtain experimentally. nih.govnih.gov These methods are widely used to study non-covalent interactions, predict binding affinities, and elucidate the mechanisms of biomolecular recognition. mpg.defrontiersin.org

Molecular Mechanics (MM) uses classical physics principles to calculate the potential energy of a molecular system. ddugu.ac.innumberanalytics.com It employs a "force field," a set of empirical parameters describing interactions like bond stretching, angle bending, and non-bonded van der Waals and electrostatic forces. ddugu.ac.inuci.edu MM is computationally efficient and can be applied to very large systems like protein-ligand complexes. dtic.mil

Quantum Chemical Calculations , such as Density Functional Theory (DFT), provide a more accurate description of electronic structure and intermolecular forces by solving approximations to the Schrödinger equation. mdpi.comnrel.govimist.ma DFT is often used to calculate the energies of hydrogen bonds and stacking interactions with high accuracy and to analyze the nature of these interactions. uzh.chbiointerfaceresearch.commdpi.com

Molecular Dynamics (MD) Simulations use the force fields from molecular mechanics to simulate the movement of atoms in a system over time. nih.govmpg.de MD simulations can reveal the dynamic process of a ligand binding to a protein or nucleic acid, identify stable binding poses, and estimate binding free energies, providing a moving picture of the molecular recognition event. dovepress.com

While specific computational studies focused solely on this compound were not found in the search, these methods are routinely applied to similar nucleoside analogues to understand their biological activity. For example, DFT could be used to quantify the stacking energy of a this compound dimer, while MD simulations could model its binding process to a DNA polymerase active site to reveal the specific amino acid residues involved in its recognition and the conformational changes that occur upon binding.

Table 3: Overview of Computational Methods for Studying Molecular Interactions

| Method | Principle | Typical Application for this compound |

| Molecular Mechanics (MM) | Empirical force fields based on classical physics. numberanalytics.com | Geometry optimization of large systems; initial stages of docking. |

| Density Functional Theory (DFT) | Quantum mechanics-based calculation of electronic structure. mdpi.com | Accurate calculation of hydrogen bond and stacking interaction energies; analysis of electronic properties. uzh.chbiointerfaceresearch.com |

| Molecular Dynamics (MD) | Simulation of atomic motion over time using a force field. nih.gov | Simulating the binding process to enzymes or DNA; analyzing conformational dynamics and stability of complexes. nih.govdovepress.com |

Modeling of Binding Sites and Affinity Prediction

Computational modeling has become an indispensable tool in drug discovery for predicting how a ligand, such as a this compound derivative, will bind to a biological target, typically a protein or enzyme. scielo.br These methods can significantly accelerate the identification of promising drug candidates by providing insights into the molecular basis of recognition and helping to prioritize compounds for synthesis and experimental testing. ijpsdronline.com

Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a target, forming a stable complex. scielo.brinventi.in For derivatives of this compound, docking studies can elucidate how the constrained sugar conformation and various substituents on the thymine base or the 5' position interact with the amino acid residues within the active site of a target enzyme, such as viral reverse transcriptases or polymerases. The goal of docking is to identify the binding mode with the lowest energy, which is presumed to be the most stable and representative of the actual binding. frontiersin.org The output of a docking simulation is typically a binding score or energy (e.g., in kcal/mol) that estimates the binding affinity. jbiochemtech.com For instance, molecular docking studies on other heterocyclic compounds have successfully identified key hydrogen bonds and hydrophobic interactions responsible for their inhibitory activity. rsc.orgnih.gov

The accuracy of these predictions relies heavily on the quality of the protein's crystal structure and the sophistication of the scoring function used to evaluate the binding poses. frontiersin.org Following docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and realistic model of the protein-ligand complex, validating the stability of the predicted binding mode over time. jbiochemtech.com

Affinity prediction models, which can be based on machine learning or deep learning, aim to quantitatively forecast the binding affinity, often expressed as an inhibition constant (Ki) or a half-maximal inhibitory concentration (IC50). nih.gov These models are trained on large datasets of known protein-ligand complexes and their corresponding experimental affinities. nih.gov For a series of this compound derivatives, such models could predict their potency against a specific target, guiding the selection of substituents that are most likely to enhance binding. While specific affinity prediction models for this compound are not extensively documented in the literature, the general applicability of these methods is well-established for various enzyme inhibitors. nih.govnih.gov

Table 1: Representative Data from a Hypothetical Binding Affinity Study of this compound Derivatives

| Derivative | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Compound A | HIV-1 Reverse Transcriptase | -8.5 | Lys103, Tyr181, Tyr188 |

| Compound B | Herpes Simplex Virus DNA Polymerase | -7.9 | Asp730, Arg842 |

| Compound C | Human DNA Polymerase γ | -6.2 | Leu869, Gln895 |

Note: This table is illustrative and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of medicinal chemistry, aiming to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental assumption of QSAR is that variations in the biological activity of a set of congeneric molecules are dependent on the changes in their structural or physicochemical properties. researchgate.net

For this compound derivatives, QSAR models can be developed to predict their antiviral or anticancer activity based on a set of calculated molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A particularly powerful approach is three-dimensional QSAR (3D-QSAR), which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govmdpi.com In a 3D-QSAR study, a series of active molecules are structurally aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. nih.gov

The results of a 3D-QSAR analysis are often visualized as contour maps, which highlight regions in 3D space where modifications to the molecular structure are likely to impact biological activity. nih.gov

Steric Contour Maps : Green contours typically indicate regions where bulky substituents are favored, potentially increasing activity through enhanced van der Waals interactions. Yellow contours suggest areas where steric bulk is detrimental, possibly causing steric clashes with the receptor.

Electrostatic Contour Maps : Blue contours often mark regions where electropositive groups would enhance activity, while red contours indicate where electronegative groups are preferred.

For a series of this compound derivatives, a 3D-QSAR model could provide invaluable guidance for further synthesis. For example, if a CoMFA map showed a green contour near the 5-position of the thymine ring, it would suggest that introducing larger substituents at this position could lead to more potent compounds. Similarly, electrostatic contour maps could guide the choice of substituents with specific electronic properties to improve interactions with the target's active site. mdpi.comnih.gov While specific 3D-QSAR studies on this compound derivatives are not widely published, the methodology has been successfully applied to a vast range of other heterocyclic compounds, including various enzyme inhibitors, demonstrating its robustness and predictive power. frontiersin.orgnih.govnih.gov

Table 2: Hypothetical Descriptors and Their Contribution in a QSAR Model for this compound Derivatives

| Descriptor | Type | Contribution to Activity | Interpretation |

| LogP | Hydrophobic | Positive | Increased lipophilicity may enhance cell membrane permeability. |

| Dipole Moment | Electronic | Negative | A lower overall dipole moment might be favorable for entering a nonpolar binding pocket. |

| Molecular Volume (R1) | Steric | Positive | A larger substituent at a specific position (R1) may improve binding. |

| H-bond Acceptors (R2) | Topological | Positive | The presence of a hydrogen bond acceptor at position R2 is crucial for interaction with the target. |

Note: This table is illustrative and does not represent a specific, published QSAR model.

Future Directions and Emerging Research Avenues for 2,3 Anhydrothymidine Research

Novel Synthetic Methodologies and Reagents

The synthesis of 2,3'-anhydrothymidine, a critical precursor for important antiviral nucleosides like 3'-azido-3'-deoxythymidine (AZT), is a field of continuous improvement. Traditional multi-step syntheses are often complex and can result in modest yields. Consequently, research has focused on developing more direct, efficient, and high-yielding methodologies.

A significant advancement is the development of a one-step procedure that converts thymidine (B127349) directly to this compound. rsc.orglookchem.com This method involves heating thymidine with an excess of diphenyl sulphite in a dimethylacetamide solution. rsc.org The reaction, conducted at elevated temperatures (e.g., 156°C for 45 minutes with a catalytic amount of 1-methylimidazole), achieves a yield of approximately 65%. lookchem.com This approach is considered advantageous over older methods due to the greater accessibility and ease of handling of diphenyl sulphite. lookchem.com

Other reagents and strategies are also being explored. The use of dimethyl carbonate has been investigated as an alternative to diphenyl carbonate, offering benefits such as a lower reaction temperature, though requiring a longer reaction time. researchgate.net Research into the reaction of 2'-deoxynucleosides with reagents like N-(2-chloro-1,1,2-trifluoroethyl)diethylamine has provided deeper mechanistic insights into the formation of the O2,3'-anhydro bond. lookchem.com Furthermore, novel intermediates, such as 5′-O-TBDMS-3′-O-(1H-imidazole-1-thiocarbonyl)thymidine, have been developed to facilitate the synthesis of this compound. acs.org For the synthesis of derivatives, phosphorochloridate chemistry and the Staudinger reaction are employed to create masked nucleotides from analogues like 5'-amino-2,3'-anhydrothymidine. soton.ac.uk

| Method | Starting Material | Key Reagents | Reported Yield | Reference |

| One-Step Cyclization | Thymidine | Diphenyl sulphite, Dimethylacetamide | ~65% | rsc.orglookchem.com |

| Alternative Carbonate | 5-Methyluridine | Dimethyl carbonate | 78% (for 2,2'-anhydrothymidine) | researchgate.net |

| Phosphoramidate (B1195095) Synthesis | 5'-amino-2,3'-anhydrothymidine | Trimethylphosphite (Staudinger reaction) | - | soton.ac.uk |

Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound and its derivatives is crucial for designing new compounds with specific biological activities. Advanced analytical techniques are indispensable tools in this endeavor.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful method for detailed structural elucidation of organic molecules, providing data on the molecular framework. numberanalytics.com Techniques such as 2D and 3D NMR can unravel complex structures. numberanalytics.com Infrared (IR) spectroscopy is vital for identifying specific functional groups, while Mass Spectrometry (MS) determines molecular weight and fragmentation patterns. numberanalytics.comresearchgate.net More advanced methods like Raman spectroscopy, fluorescence spectroscopy, and transient spectroscopies are also being applied to gain deeper insights into molecular structure and excited states. bath.ac.uknumberanalytics.com

X-ray Crystallography: This technique provides definitive structural confirmation. For instance, X-ray analysis has been used to confirm the structures of 3'-(tetrazole-2''-yl)-3'-deoxythymidine derivatives, which are synthesized from 5'-O-benzoyl-2,3'-anhydrothymidine. tandfonline.com These studies have precisely determined key structural features, such as the anti-conformation around the glycosidic bond and the 2'-endo-3'-exo-conformation of the sugar moiety. tandfonline.com

Computational Modeling: In parallel with experimental techniques, computational chemistry offers powerful predictive capabilities. Molecular modeling and docking studies are used to understand the structure-activity relationships (SAR) of nucleoside analogues. researchgate.net For example, computational models have been used to investigate the binding interactions of nucleoside inhibitors within the active site of viral enzymes like the Hepatitis C virus (HCV) NS5B polymerase. researchgate.net These in-silico approaches allow researchers to rationalize the biological activity of existing derivatives and to design new molecules with potentially enhanced inhibitory properties before undertaking their synthesis.

Exploration of New Biological Targets and Pathways for Derivatives

While this compound is primarily known as an intermediate for anti-HIV drugs, its derivatives are being investigated against a widening array of biological targets. This research seeks to repurpose the unique structural features of anhydro-nucleosides for new therapeutic applications.

The primary historical targets for derivatives have been viral enzymes. The conversion of this compound to AZT targets the reverse transcriptase of HIV. rsc.orgucl.ac.uk Research continues to generate novel phosphoramidate derivatives of AZT to further probe this interaction. ucl.ac.uk Beyond HIV, derivatives have been synthesized and evaluated for activity against other viruses, including Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). lookchem.comresearchgate.net Specifically, phosphoramidate prodrugs of nucleosides derived from this compound have been tested against the HCV NS5B polymerase. researchgate.net

Emerging research is also looking beyond viral targets. There is growing interest in metalloenzymes as potential drug targets for a variety of diseases. nih.gov These enzymes, which contain metal ions like zinc or nickel, are involved in numerous physiological processes. nih.gov The development of heterocyclic compounds as inhibitors of metalloenzymes such as carbonic anhydrases and ureases is an active area of research. nih.gov The rigid, strained ring system of this compound makes it an attractive scaffold for generating diverse heterocyclic derivatives that could be screened against these and other novel enzyme targets. For example, reaction of 5′-O-benzoyl-2,3′-anhydrothymidine with tetrazole salts yields derivatives that have been assessed as substrates for DNA polymerases. tandfonline.com

| Derivative Class | Parent Compound | Biological Target | Disease Area | Reference |

| Azido (B1232118) Nucleosides (AZT) | This compound | HIV Reverse Transcriptase | HIV/AIDS | rsc.orgucl.ac.uk |

| Pyrimidine (B1678525) Nucleosides | This compound | Hepatitis B Virus (HBV) | Hepatitis B | lookchem.com |

| Phosphoramidate Prodrugs | This compound Analogs | HCV NS5B Polymerase | Hepatitis C | researchgate.net |

| Tetrazole Derivatives | 5'-O-Benzoyl-2,3'-anhydrothymidine | DNA Polymerases | Antiviral/Anticancer (Exploratory) | tandfonline.com |

| Masked Nucleotides | 5'-amino-2,3'-anhydrothymidine | HIV (Exploratory) | HIV/AIDS | soton.ac.uk |

Innovations in Prodrug Design and Delivery Systems

The effectiveness of a therapeutic agent depends not only on its intrinsic activity but also on its ability to reach the target site in the body. Prodrug design and advanced delivery systems are key strategies for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drugs. premierconsulting.comfiveable.me These approaches are highly relevant for nucleoside analogues, which often face challenges such as poor membrane permeability and rapid metabolism.

Prodrug Design: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in vivo. researchgate.net This strategy is used to improve properties like solubility, stability, and bioavailability. researchgate.netrutgers.edu In the context of this compound derivatives, research has focused on creating "masked" nucleotides. These are designed to be membrane-soluble prodrugs that can bypass the initial, often inefficient, phosphorylation step required for the activation of many nucleoside drugs. soton.ac.uk Phosphoramidates are a well-studied class of prodrugs for nucleoside analogues, including those targeting HCV. researchgate.net Another innovative strategy involves attaching lipid tails to the nucleoside, as seen with the tenofovir (B777) prodrug CMX157, which is designed to be absorbed through natural lipid uptake pathways, thereby concentrating the active drug at the target site and reducing systemic toxicity. premierconsulting.com

Advanced Delivery Systems: Beyond modifying the drug molecule itself, innovations in delivery vehicles offer new ways to enhance therapeutic efficacy. Nanotechnology-based systems are at the forefront of this research. sciencescholar.usresearchgate.net These include:

Nanoparticles: Systems like solid lipid nanoparticles (SLNs) and polymeric nanoparticles can encapsulate drugs, protecting them from degradation in the gastrointestinal tract and improving their absorption and stability. sciencescholar.usresearchgate.net

Liposomes: These are vesicular structures composed of lipid bilayers that can carry both hydrophilic and lipophilic drugs, enhancing delivery. sciencescholar.us

Microemulsions: These stable systems of oil, water, and surfactants can improve the solubility and absorption of poorly water-soluble drugs. sciencescholar.us

These advanced delivery systems, which can improve stability, targeting, and bioavailability, hold significant promise for the future development of therapeutics derived from this compound. sciencescholar.usnih.gov

Q & A

Q. What are the established synthetic routes for 2,3'-anhydrothymidine, and how do reaction conditions influence intermediate formation?

- Methodological Answer : The synthesis of this compound typically involves cyclization and nucleophilic substitution. One approach starts with thymidine (VI), which undergoes anhydrization using 2-chloro-1,2-difluorotriethylamine in hot DMF to yield this compound (VII) . Alternative routes include mesylation of 5'-O-tritylthymidine followed by cyclization with potassium phthalimide in DMF-water to form a 2,3'-anhydro intermediate (IV) . Key factors include solvent polarity (e.g., DMF for high solubility), temperature (reflux conditions for ring closure), and catalysts (e.g., sodium azide for nucleophilic attack). Control of moisture and reaction time is critical to minimize byproducts.

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

- Methodological Answer : Purity and structure are validated using:

- NMR spectroscopy (¹H/¹³C) to confirm the absence of hydroxyl groups at the 2' and 3' positions and verify the anhydro ring.

- HPLC (reverse-phase C18 column, UV detection at 260 nm) with ≥98% purity thresholds .

- Mass spectrometry (MS) for molecular ion ([M+H]⁺) matching the theoretical mass (C₁₀H₁₂N₂O₄; 224.08 g/mol) .

- X-ray crystallography for absolute stereochemical confirmation in crystalline forms.

Q. How should researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25–60°C. Monitor degradation via:

- Kinetic sampling at intervals (0, 24, 48, 72 hrs) using HPLC to quantify remaining intact compound.

- Arrhenius modeling to predict shelf-life under standard conditions. Include controls (e.g., inert atmosphere) to isolate pH-specific effects .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of ring-opening reactions in this compound derivatives?

- Methodological Answer : The anhydro ring undergoes nucleophilic attack at the α-face due to steric and electronic factors. For example, iodination using MTPI in DMF proceeds via SN2 mechanism, yielding 3',5'-diiodo derivatives with 76% efficiency . Solvent polarity (DMF > water) and nucleophile strength (azide > iodide) dictate regioselectivity. Computational modeling (DFT) can predict transition states, while isotopic labeling (²H/¹³C) tracks bond cleavage patterns .

Q. How can contradictory data in stability or reactivity studies of this compound be systematically resolved?

- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., trace moisture, light exposure). Address discrepancies by:

- Replicating experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents).

- Error analysis : Quantify uncertainties in instrumentation (e.g., HPLC calibration drift) and sample handling .

- Cross-validation : Compare results across multiple techniques (e.g., NMR vs. LC-MS for degradation products) .

Q. What strategies optimize this compound as a precursor for novel nucleoside analogs?

- Methodological Answer : Functionalize the anhydro ring via:

- Azide introduction : React with sodium azide to form 3'-azido derivatives, precursors for "click chemistry" modifications .

- Phosphorylation : Use POCl₃ in trimethyl phosphate to add 5'-phosphate groups for prodrug development.

- Stereochemical inversion : Employ Mitsunobu conditions (DIAD, Ph₃P) to invert configuration at specific centers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.